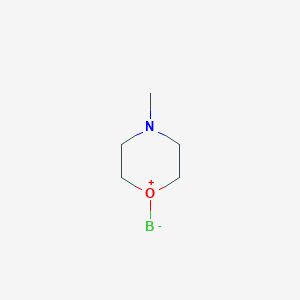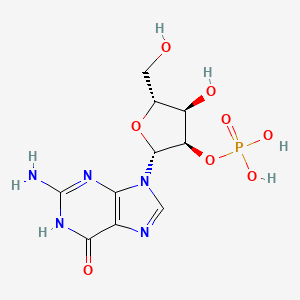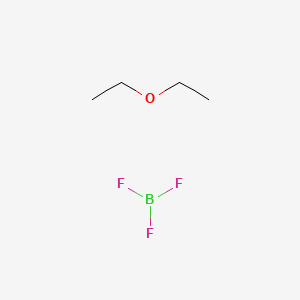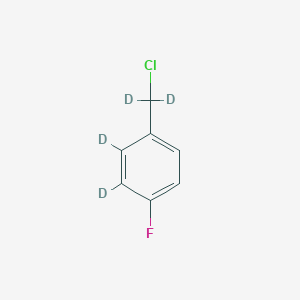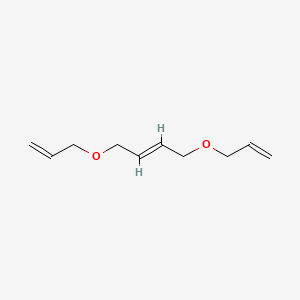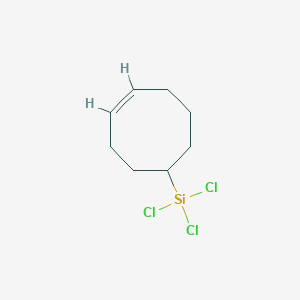
(4-环辛烯基)三氯硅烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
(4-Cyclooctenyl)trichlorosilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology and Medicine:
Industry: Utilized in the production of high-purity silicon for electronics and photovoltaics.
准备方法
Synthetic Routes and Reaction Conditions: (4-Cyclooctenyl)trichlorosilane can be synthesized by reacting 4-cyclooctenyllithium with trichlorosilane. The process involves the initial reaction of 4-cyclooctenyllithium with liquid ammonia at a low temperature to form the corresponding alkali metal cyclooctene compound .
Industrial Production Methods: The industrial production of trichlorosilanes, including (4-Cyclooctenyl)trichlorosilane, often involves the direct chlorination of silicon or the hydrochlorination of silicon compounds. These methods are continuously improved to increase yield and reduce production costs .
化学反应分析
Types of Reactions: (4-Cyclooctenyl)trichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form siloxane polymers and hydrochloric acid.
Substitution Reactions: Can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other groups.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water.
Substitution Reactions: Often involve nucleophiles such as alcohols or amines under mild conditions.
Major Products:
Hydrolysis: Produces siloxane polymers and hydrochloric acid.
Substitution Reactions: Forms various organosilicon compounds depending on the nucleophile used.
作用机制
The mechanism of action of (4-Cyclooctenyl)trichlorosilane involves its high reactivity due to the presence of trichlorosilyl groups. These groups facilitate nucleophilic substitution reactions, allowing the compound to form stable bonds with various nucleophiles . The hydrolysis of (4-Cyclooctenyl)trichlorosilane involves the nucleophilic attack of water molecules on the silicon center, leading to the formation of siloxane polymers and hydrochloric acid .
相似化合物的比较
Trichlorosilane (HSiCl3): A precursor to ultrapure silicon used in the semiconductor industry.
Silicon Tetrachloride (SiCl4): Used in the production of optical fibers and as a precursor to other silicon compounds.
Hexachlorodisilane (Si2Cl6): Utilized in the synthesis of silicon-based materials.
Uniqueness: (4-Cyclooctenyl)trichlorosilane is unique due to its cyclooctenyl group, which imparts specific reactivity and properties not found in simpler trichlorosilanes. This makes it valuable in specialized applications where such reactivity is required .
属性
CAS 编号 |
18441-88-8 |
|---|---|
分子式 |
C8H13Cl3Si |
分子量 |
243.6 g/mol |
IUPAC 名称 |
trichloro(cyclooct-4-en-1-yl)silane |
InChI |
InChI=1S/C8H13Cl3Si/c9-12(10,11)8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2 |
InChI 键 |
RKHQQJXJQWFUAO-UHFFFAOYSA-N |
SMILES |
C1CC=CCCC(C1)[Si](Cl)(Cl)Cl |
规范 SMILES |
C1CC=CCCC(C1)[Si](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-((E)-2-Bromo-vinyl)-benzo[1,3]dioxole](/img/structure/B1144112.png)
